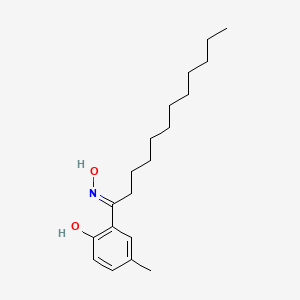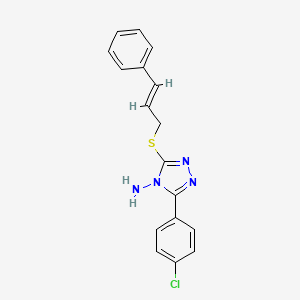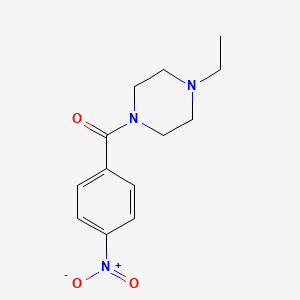
1-(2-Hydroxy-5-methylphenyl)-1-dodecanone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lauryl p-Cresol Ketoxime: is an organic compound with the chemical formula C19H31NO2 . It is known for its unique structure, which includes a lauryl group (a twelve-carbon chain) attached to a p-cresol (a methylphenol) and a ketoxime functional group. This compound is used in various industrial and scientific applications due to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Lauryl p-Cresol Ketoxime can be synthesized through a mechanochemical pathway, which involves the conversion of ketones to oximes using a simple mortar-pestle grinding method . This method is versatile and robust, allowing for the conversion of a broad range of ketones to oximes. The reaction typically involves the use of hydroxylamine hydrochloride as a reagent, which reacts with the ketone under basic conditions to form the oxime.
Industrial Production Methods: In industrial settings, the production of Lauryl p-Cresol Ketoxime may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion efficiency and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are common in industrial synthesis.
化学反応の分析
Types of Reactions: Lauryl p-Cresol Ketoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Lauryl p-Cresol Ketoxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Used in the formulation of personal care products, such as skin conditioners and pH buffers.
作用機序
The mechanism of action of Lauryl p-Cresol Ketoxime involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The oxime group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways .
類似化合物との比較
Lauryl p-Cresol Ketoxime can be compared with other ketoximes and cresol derivatives:
Acetoxime: A simpler ketoxime with a shorter carbon chain.
Cyclohexanone oxime: A cyclic ketoxime with different reactivity.
p-Cresol: A simpler aromatic compound without the oxime group.
Uniqueness: Lauryl p-Cresol Ketoxime is unique due to its long carbon chain, which imparts different physical and chemical properties compared to shorter-chain ketoximes. This makes it suitable for specific applications where longer hydrophobic chains are advantageous .
特性
CAS番号 |
103582-41-8 |
|---|---|
分子式 |
C19H31NO2 |
分子量 |
305.5 g/mol |
IUPAC名 |
2-[(E)-N-hydroxy-C-undecylcarbonimidoyl]-4-methylphenol |
InChI |
InChI=1S/C19H31NO2/c1-3-4-5-6-7-8-9-10-11-12-18(20-22)17-15-16(2)13-14-19(17)21/h13-15,21-22H,3-12H2,1-2H3/b20-18+ |
InChIキー |
OOXQDZTUGOJLHK-CZIZESTLSA-N |
異性体SMILES |
CCCCCCCCCCC/C(=N\O)/C1=C(C=CC(=C1)C)O |
正規SMILES |
CCCCCCCCCCCC(=NO)C1=C(C=CC(=C1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12010622.png)




![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12010646.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12010661.png)
methylidene}-5-(3-bromophenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12010669.png)





![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12010738.png)
